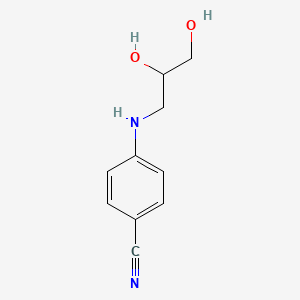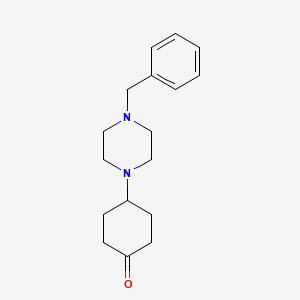
2-(2-Bromo-4-fluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzenemethanol, where the benzene ring is substituted with bromine and fluorine atoms, and the methanol group is further modified with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-alpha,alpha-dimethylbenzenemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Sulfuric acid or aluminum chloride in non-polar solvents like benzene or toluene.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of various substituted benzenemethanol derivatives.
Oxidation: Formation of 2-bromo-4-fluoro-alpha,alpha-dimethylbenzaldehyde or 2-bromo-4-fluoro-alpha,alpha-dimethylbenzoic acid.
Reduction: Formation of 2-bromo-4-fluoro-alpha,alpha-dimethylbenzene.
Applications De Recherche Scientifique
2-(2-Bromo-4-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)propan-2-ol depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 4-bromo-alpha-methyl-: Similar structure but lacks the fluorine atom and has only one methyl group.
Benzenemethanol, 2-bromo-4-fluoro-: Similar structure but lacks the alpha,alpha-dimethyl substitution.
Benzenemethanol, 2-bromo-4-chloro-alpha,alpha-dimethyl-: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
2-(2-Bromo-4-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms, as well as the alpha,alpha-dimethyl substitution
Propriétés
Formule moléculaire |
C9H10BrFO |
|---|---|
Poids moléculaire |
233.08 g/mol |
Nom IUPAC |
2-(2-bromo-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3 |
Clé InChI |
LXUOROQLNQMWLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=C(C=C1)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[2-(Hexylamino)phenyl]methanol](/img/structure/B8652362.png)


